Perfluorotetracosane

概要

説明

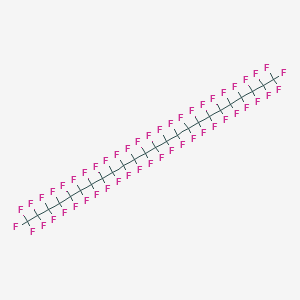

Perfluorotetracosane (CAS No. 1766-41-2) is a fully fluorinated linear alkane with the molecular formula C₂₄F₅₀ and a molar mass of 1,238.18 g/mol. It is characterized by its high thermal stability, with a melting point of 188–190°C , and a crystalline, colorless solid appearance. This compound exhibits an exceptionally low refractive index (1.29–1.35 in thin films), making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs), where it enhances light outcoupling efficiency when co-deposited with organic semiconductors . Additionally, it serves as a high-boiling solvent in fluoropolymer coatings, such as polytetrafluoroethylene (PTFE), due to its chemical inertness and non-polar nature .

準備方法

Synthetic Routes and Reaction Conditions: Perfluorotetracosane can be synthesized through the direct fluorination of tetracosane using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to ensure complete fluorination and to avoid side reactions. The general reaction is as follows:

C24H50+50F2→C24F50+50HF

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often utilizing specialized reactors designed to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential formation of hydrogen fluoride (HF) as a byproduct .

化学反応の分析

Key Reactions:

-

C–F Bond Cleavage : At temperatures >1000 K, homolytic cleavage of C–F bonds generates perfluoroalkyl radicals (e.g., CF, CF) .

-

Radical Recombination : These radicals may recombine to form smaller perfluoroalkanes (e.g., CF) or perfluoroolefins (e.g., CF=CF) .

-

Oxidation : In the presence of oxygen or water vapor, radicals convert to CO and HF .

Table 1: Calculated Rate Constants for Perfluorotetracosane Decomposition

| Temperature (K) | Dominant Pathway | Rate Constant (s) | Half-Life |

|---|---|---|---|

| 1000 | C–F bond cleavage | 36.1 min | |

| 1500 | Radical recombination | 38.5 s | |

| 2000 | Full oxidation to CO/HF | 1.5 s |

Data extrapolated from PFOS/PFOA pyrolysis kinetics .

Radical-Mediated Reactions

Under ultrasonic irradiation (sonolysis), this compound undergoes interfacial pyrolysis at gas-liquid boundaries, forming transient fluorinated radicals :

Mechanism :

-

Bubble-Wall Pyrolysis :

-

Radical Propagation :

-

Termination :

Outcome : Sonolytic degradation primarily yields shorter-chain perfluoroalkanes (CF–CF) and HF .

Chemical Inertness and Stability

This compound’s resistance to hydrolysis, oxidation, and nucleophilic substitution is attributed to:

-

Electronegativity of Fluorine : Polar C–F bonds reduce susceptibility to electrophilic attack.

-

Steric Shielding : The dense fluorine envelope hinders reagent access to the carbon backbone .

Experimental Evidence :

Environmental and Industrial Implications

科学的研究の応用

Chemical and Physical Properties

Perfluorotetracosane is characterized by:

- Structure : A linear chain with 24 carbon atoms, each bonded to fluorine atoms, contributing to its high chemical inertness and thermal stability.

- Thermodynamic Behavior : Its fusion, vaporization, and sublimation enthalpies have been studied using methods like differential scanning calorimetry (DSC) and gas chromatography, providing insights into its phase behavior and stability under various conditions.

Solvent for Polymer Studies

This compound is an effective solvent for studying polymers such as polytetrafluoroethylene (PTFE). Its ability to dissolve PTFE at elevated temperatures without significant chemical interaction enables researchers to analyze PTFE's molecular weight distribution and solution properties using techniques like high-temperature laser light scattering.

Epitaxial Growth Studies

The compound is utilized in the study of epitaxial films where its crystallographic orientation is influenced by the substrate. Research indicates that this compound forms lath-like crystallites during epitaxial growth, which aids in understanding nucleation mechanisms in thin films.

Membrane Studies

In biological research, this compound serves as a model compound for lipid bilayer studies and membrane protein interactions. Its unique properties allow scientists to investigate the structural dynamics of membranes under various conditions, contributing to the understanding of cellular processes.

Exposure Assessment

Recent studies have assessed the airborne concentrations of this compound during occupational activities such as ski waxing. Measurements indicated significant exposure levels, highlighting the need for monitoring and risk assessment in environments where perfluorinated compounds are prevalent .

作用機序

The mechanism of action of perfluorotetracosane is primarily related to its physical properties rather than specific molecular interactions. Its high hydrophobicity and chemical inertness make it an excellent barrier material, preventing the penetration of water and other reactive species. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-associated processes .

類似化合物との比較

Perfluorotetracosane belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). Below, it is compared structurally, physically, and functionally with other perfluorinated alkanes, carboxylic acids (PFCAs), and sulfonic acids (PFSAs).

Structural and Physical Properties

Table 1: Comparison of Perfluorinated Alkanes

Key Trends :

- Chain Length vs. Melting Point : Longer perfluorinated alkanes exhibit higher melting points due to increased van der Waals interactions. For example, this compound (C24) melts at 188–190°C , while shorter-chain perfluoropentadecane (C15) melts at 110–113°C .

- Refractive Index : this compound’s ultra-low refractive index outperforms traditional materials like PEDOT:PSS (1.65 at 550 nm), enabling superior light management in OLEDs without aqueous processing .

Functional Comparison with PFCAs and PFSAs

Table 2: Comparison with Perfluorinated Acids

Key Differences :

- However, its environmental persistence remains a concern .

- Applications : PFCAs/PFSAs are widely used as surfactants and emulsifiers, while this compound is prioritized in high-performance electronics and coatings due to its thermal stability .

Environmental and Regulatory Considerations

- Persistence: All PFAS, including this compound, are resistant to environmental degradation.

- Regulatory Status : PFOA and PFOS are heavily regulated due to proven toxicity, whereas this compound remains understudied. The precautionary principle urges careful handling of all PFAS .

生物活性

Perfluorotetracosane (C24F50), a compound belonging to the class of perfluorinated compounds (PFCs), is characterized by a long carbon chain fully substituted with fluorine atoms. This unique structure imparts distinctive chemical properties, including hydrophobicity and oleophobicity, making it relevant in various industrial applications. However, its biological activity and potential toxicological effects are of increasing concern due to environmental persistence and bioaccumulation.

This compound is a fluorinated wax with the molecular formula CF3(CF2)22CF3. Its structure contributes to its stability and resistance to degradation, which is a hallmark of PFCs. This compound has been utilized in creating hydrophobic and oleophobic surfaces, particularly in coatings that resist biofilm formation on medical devices and other surfaces prone to microbial colonization .

Structure-Activity Relationship

Research indicates that PFCs exhibit varying degrees of biological activity based on their chain length and functional groups. Generally, longer-chain PFCs like this compound demonstrate increased toxicity compared to shorter-chain counterparts. The persistence of these compounds in the environment raises concerns about their bioaccumulation and potential adverse effects on wildlife and human health .

Case Studies

- Zebrafish Embryo Studies : A study evaluating the developmental effects of various PFCs, including those with longer chains, found significant toxicity in zebrafish embryos. Notably, exposure to longer-chain PFCs resulted in deformities such as tail malformations and swim bladder issues, highlighting the potential developmental risks associated with these compounds .

- Biofilm Formation : this compound has been studied for its ability to inhibit bacterial biofilm formation. In experiments involving thermally evaporated coatings of this compound, significant reductions in biofilm growth were observed on glass substrates compared to uncoated controls. This property is particularly beneficial for applications in medical devices where biofilm-associated infections pose serious health risks .

Toxicological Data

The toxicological profile of this compound remains under investigation. However, existing data suggest that its long carbon chain contributes to its bioaccumulative potential. The following table summarizes key findings from recent studies:

Environmental Impact

This compound's environmental impact is significant due to its persistence and tendency to bioaccumulate in aquatic organisms. Its presence has been documented in various ecosystems, raising concerns about its long-term ecological effects. Regulatory agencies are increasingly focusing on PFCs due to their potential to disrupt endocrine functions and contribute to chronic health issues.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing perfluorotetracosane (C24F50), and how can researchers ensure structural fidelity?

- Methodological Answer : Synthesis typically involves direct fluorination of tetracosane using fluorine gas under controlled conditions. Structural verification requires nuclear magnetic resonance (NMR) spectroscopy (<sup>19</sup>F NMR) and high-resolution mass spectrometry (HRMS) to confirm fluorination completeness and molecular weight. Purity can be assessed via gas chromatography-mass spectrometry (GC-MS) or elemental analysis .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for perfluorinated compounds (PFCs), including:

- Regular training on lab-specific safety policies.

- Avoiding high-hazard procedures (e.g., distillation) without supervision.

- Routine checks for peroxide formation using visual inspections (e.g., crystal detection) and inhibitor level assessments .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity. For isomer differentiation, use columns with high resolving power (e.g., C18 with ion-pairing reagents) to separate linear and branched isomers. Cross-validate results with fluorinated surfactant standards (e.g., Wellington Laboratories’ PFAS mixtures) .

Advanced Research Questions

Q. How can this compound’s ultra-low refractive index (n ≈ 1.3) be optimized for organic semiconductor devices, such as OLEDs?

- Methodological Answer : Employ co-deposition techniques with organic semiconductors (e.g., C24F50 blended with charge-transport layers) to tailor refractive indices. Use optical simulations (e.g., finite-difference time-domain modeling) to predict outcoupling efficiency gains. Validate experimentally via ellipsometry for thin-film optical properties and electroluminescence testing in OLED prototypes .

Q. What experimental strategies address contradictions in degradation studies of this compound under environmental conditions?

- Methodological Answer : Resolve discrepancies by:

- Standardizing degradation protocols (e.g., UV exposure, microbial assays) across labs.

- Quantifying degradation products (e.g., shorter-chain PFAS) using suspect screening LC-HRMS.

- Applying the ITRC’s PFAS source differentiation framework to account for isomer-specific persistence .

Q. How can researchers design studies to evaluate the bioaccumulation potential of this compound in aquatic ecosystems?

- Methodological Answer : Use a tiered approach:

- In vitro : Measure partition coefficients (log Kow) via shake-flask methods.

- In vivo : Conduct bioaccumulation assays with model organisms (e.g., zebrafish), tracking C24F50 uptake via <sup>19</sup>F NMR or LC-MS/MS.

- Cross-reference with EPA PFOS/PFOA bioaccumulation models to extrapolate ecological risks .

Q. What frameworks are most effective for formulating hypothesis-driven research questions on this compound’s physicochemical properties?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:

- "Does co-depositing C24F50 with PEDOT:PSS (Intervention) improve OLED outcoupling efficiency (Outcome) compared to standalone PEDOT:PSS (Comparison)?" .

Q. Data Analysis & Interpretation

Q. How should researchers resolve conflicting data on this compound’s thermal stability across differential scanning calorimetry (DSC) studies?

- Methodological Answer : Conduct controlled heating rate experiments (e.g., 5–20°C/min) to identify kinetic decomposition pathways. Pair DSC with thermogravimetric analysis (TGA) and Fourier-transform infrared (FTIR) spectroscopy to correlate mass loss with gaseous byproducts (e.g., HF release) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit EC50 values for cytotoxicity assays. For longitudinal ecotoxicity data, apply mixed-effects models to account for inter-species variability and censored data (e.g., survival analysis) .

Q. Ethical & Regulatory Considerations

Q. How can researchers align this compound studies with evolving PFAS regulatory guidelines?

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontafluorotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F50/c25-1(26,3(29,30)5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)71)2(27,28)4(31,32)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(72,73)74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFFGMPNSZVEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380022 | |

| Record name | Perfluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1766-41-2 | |

| Record name | Perfluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。